molecular formula C16H18OS B065037 2-(Pentamethylbenzoyl)thiophene CAS No. 175136-70-6

2-(Pentamethylbenzoyl)thiophene

Cat. No. B065037
M. Wt: 258.4 g/mol
InChI Key: ZGEZTRBQIJWTJL-UHFFFAOYSA-N
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Description

2-(Pentamethylbenzoyl)thiophene is a chemical compound with the molecular formula C16H18OS . Its average mass is 258.379 Da and its monoisotopic mass is 258.107849 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Pentamethylbenzoyl)thiophene, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of 2-(Pentamethylbenzoyl)thiophene can be represented by the InChI string: InChI=1S/C16H18OS/c1-9-10(2)12(4)15(13(5)11(9)3)16(17)14-7-6-8-18-14/h6-8H,1-5H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pentamethylbenzoyl)thiophene include a molecular weight of 258.379 . More detailed properties are not available in the current resources.

Safety And Hazards

While specific safety and hazard information for 2-(Pentamethylbenzoyl)thiophene is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, thiophene is known to be highly flammable and harmful if swallowed .

Future Directions

Thiophene-based analogs, such as 2-(Pentamethylbenzoyl)thiophene, continue to attract interest from scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods and exploring the diverse applications of these compounds .

properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-9-10(2)12(4)15(13(5)11(9)3)16(17)14-7-6-8-18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEZTRBQIJWTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334023
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentamethylbenzoyl)thiophene

CAS RN

175136-70-6
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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